molecular formula C13H16ClNO2 B7585928 N-(2-chloro-3-methylphenyl)oxane-4-carboxamide

N-(2-chloro-3-methylphenyl)oxane-4-carboxamide

Cat. No. B7585928
M. Wt: 253.72 g/mol
InChI Key: DVEHSGFOVKTYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-methylphenyl)oxane-4-carboxamide is a synthetic compound that belongs to the class of oxanilides. It has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests.

Mechanism of Action

N-(2-chloro-3-methylphenyl)oxane-4-carboxamide works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates, resulting in the death of the target organism.
Biochemical and Physiological Effects:
N-(2-chloro-3-methylphenyl)oxane-4-carboxamide has been shown to have a low toxicity profile in mammals, with no significant adverse effects observed in laboratory animals. However, it may cause skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-3-methylphenyl)oxane-4-carboxamide in laboratory experiments is its ability to selectively target PPO, making it a useful tool for studying the role of this enzyme in various biological processes. However, its use may be limited by its potential toxicity to laboratory personnel and the need for proper safety precautions.

Future Directions

There are several potential future directions for research on N-(2-chloro-3-methylphenyl)oxane-4-carboxamide. One area of interest is the development of more potent and selective PPO inhibitors for use as herbicides and insecticides. Additionally, further studies are needed to investigate the potential use of N-(2-chloro-3-methylphenyl)oxane-4-carboxamide in the treatment of cancer, as well as its potential effects on non-target organisms in the environment.

Synthesis Methods

N-(2-chloro-3-methylphenyl)oxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-3-methylphenylamine with ethyl oxalyl chloride, followed by the addition of sodium methoxide and acetic anhydride. The resulting product is then purified through recrystallization to obtain N-(2-chloro-3-methylphenyl)oxane-4-carboxamide in a solid form.

Scientific Research Applications

N-(2-chloro-3-methylphenyl)oxane-4-carboxamide has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.

properties

IUPAC Name

N-(2-chloro-3-methylphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9-3-2-4-11(12(9)14)15-13(16)10-5-7-17-8-6-10/h2-4,10H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEHSGFOVKTYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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